molecular formula C9H12FNO B1357759 2-(2-Fluorophenyl)-2-methoxyethan-1-amine

2-(2-Fluorophenyl)-2-methoxyethan-1-amine

Cat. No.: B1357759
M. Wt: 169.2 g/mol
InChI Key: FLLYRMQQVCUSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-2-methoxyethan-1-amine is an organic compound that belongs to the class of phenylalkylamines It features a fluorine atom attached to the phenyl ring and a methoxy group attached to the ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with methoxyamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. For example, the reaction can be carried out in a high-pressure autoclave with acetonitrile as the solvent and platinum on carbon as the catalyst .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-fluorophenyl)-2-methoxyacetaldehyde, while reduction may produce 2-(2-fluorophenyl)-2-methoxyethanol.

Scientific Research Applications

2-(2-Fluorophenyl)-2-methoxyethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby modulating synaptic transmission .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroamphetamine
  • 2-Fluoromethamphetamine
  • 2-Fluorobenzoic acid
  • 2-Fluoronitrobenzene

Uniqueness

2-(2-Fluorophenyl)-2-methoxyethan-1-amine is unique due to its specific combination of a fluorine atom and a methoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.2 g/mol

IUPAC Name

2-(2-fluorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H12FNO/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9H,6,11H2,1H3

InChI Key

FLLYRMQQVCUSOU-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CC=CC=C1F

Origin of Product

United States

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